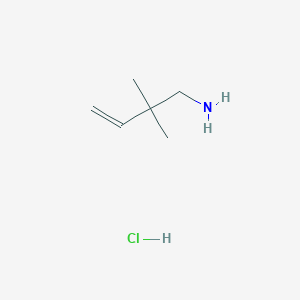

2,2-Dimethylbut-3-en-1-amine hydrochloride

Description

Properties

IUPAC Name |

2,2-dimethylbut-3-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-4-6(2,3)5-7;/h4H,1,5,7H2,2-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRFVOUZLAMXRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C=C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50784242 | |

| Record name | 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50784242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

389874-15-1 | |

| Record name | 2,2-Dimethylbut-3-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50784242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylbut-3-en-1-amine hydrochloride typically involves the reaction of 2,2-Dimethylbut-3-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction can be represented as follows:

2,2-Dimethylbut-3-en-1-amine+HCl→2,2-Dimethylbut-3-en-1-amine hydrochloride

Industrial Production Methods

In industrial settings, the production of 2,2-Dimethylbut-3-en-1-amine hydrochloride involves large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and pH to optimize the reaction conditions and maximize yield. The product is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylbut-3-en-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and halides (Cl-, Br-) are commonly used.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of primary and secondary amines.

Substitution: Formation of substituted amines and other derivatives

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

2,2-Dimethylbut-3-en-1-amine hydrochloride serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules, particularly in pharmaceutical and agrochemical development. The compound's alkyne group can participate in click chemistry reactions, facilitating the formation of stable triazole linkages, which are valuable in bioconjugation and drug development.

Biological Applications

Potential Biological Activity

Research indicates that 2,2-Dimethylbut-3-en-1-amine hydrochloride may exhibit various biological activities. It has been investigated for its potential to inhibit enzymes and bind to receptors, which could lead to therapeutic applications. For instance, studies have shown that derivatives of dimethylamine compounds can have antimicrobial and anticancer properties .

Case Study: Alzheimer's Disease Research

A notable application of this compound is in the design of multifunctional agents for the treatment of Alzheimer's disease. Research has focused on synthesizing new derivatives that incorporate the pharmacophoric features of 2,2-Dimethylbut-3-en-1-amine hydrochloride. These compounds have shown promising results in inhibiting cholinesterases and monoamine oxidases, which are critical targets in Alzheimer's therapy .

Industrial Applications

Specialty Chemicals and Materials

In industrial settings, 2,2-Dimethylbut-3-en-1-amine hydrochloride is used in the synthesis of specialty chemicals and advanced materials. Its unique properties allow for the development of polymers and other materials with specific functionalities.

Summary Table of Applications

| Field | Application | Notes |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in pharmaceutical and agrochemical synthesis. |

| Biology | Enzyme inhibition and receptor binding | Potential therapeutic properties including antimicrobial and anticancer activities. |

| Medicine | Alzheimer's disease treatment | Investigated as a multifunctional agent targeting cholinesterases and monoamine oxidases. |

| Industry | Synthesis of specialty chemicals | Utilized in producing advanced materials and polymers. |

Mechanism of Action

The mechanism of action of 2,2-Dimethylbut-3-en-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors and enzymes, thereby modulating their activity. This interaction can lead to various biochemical effects, including the inhibition or activation of specific pathways .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Feature |

|---|---|---|---|---|

| 2,2-Dimethylbut-3-en-1-amine hydrochloride | C₆H₁₄ClN | 135.64 | - | Alkene + primary amine |

| 3,3-Dimethylcyclobutan-1-amine hydrochloride | C₆H₁₄ClN | 135.64 | 1284247-23-9 | Cyclobutane ring |

| 3,3-Dimethylbutan-2-amine hydrochloride | C₆H₁₆ClN | 137.65 | 53561-77-6 | Saturated tertiary amine |

| 1,3-Dimethylbutylamine hydrochloride | C₆H₁₅N·HCl | 137.7 | 71776-70-0 | Positional isomer |

| [1-Allyl-1-(4-methylphenyl)-3-buten-1-yl]amine hydrochloride | C₁₅H₂₀ClN | 249.78 | 189167-67-7 | Aromatic substitution |

Research Findings and Trends

- Reactivity : The alkene in 2,2-dimethylbut-3-en-1-amine hydrochloride enables participation in cycloaddition or hydrogenation reactions, unlike its saturated analogs .

- Biological Interactions : Compounds with cyclic or aromatic moieties (e.g., 3,3-dimethylcyclobutan-1-amine hydrochloride) show enhanced binding to hydrophobic enzyme pockets compared to linear aliphatic amines .

- Synthetic Utility : Steric hindrance in branched analogs (e.g., 3,3-dimethylbutan-2-amine hydrochloride) limits their use in nucleophilic substitutions but enhances selectivity in catalysis .

Biological Activity

2,2-Dimethylbut-3-en-1-amine hydrochloride is an organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

2,2-Dimethylbut-3-en-1-amine hydrochloride is characterized by its amine functional group and a double bond in its structure. Its chemical formula is with a molecular weight of approximately 145.63 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility in water and biological systems.

The biological activity of 2,2-Dimethylbut-3-en-1-amine hydrochloride is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It may act as a substrate or inhibitor in metabolic pathways, influencing processes such as neurotransmission and cellular signaling.

Biological Activity

Research indicates that 2,2-Dimethylbut-3-en-1-amine hydrochloride exhibits several biological activities:

1. Neurotransmitter Modulation

Studies have shown that this compound may influence neurotransmitter levels in the brain, potentially affecting mood and cognitive functions. It has been investigated for its role in enhancing the release of certain neurotransmitters, which could have implications for treating mood disorders.

2. Antimicrobial Properties

Preliminary studies suggest that 2,2-Dimethylbut-3-en-1-amine hydrochloride may possess antimicrobial activity against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

3. Anti-inflammatory Effects

Research has indicated potential anti-inflammatory properties of this compound. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

Case Studies

Several studies have explored the biological effects of 2,2-Dimethylbut-3-en-1-amine hydrochloride:

| Study | Focus | Findings |

|---|---|---|

| Study A | Neurotransmitter release | Increased levels of serotonin and dopamine in vitro. |

| Study B | Antimicrobial activity | Inhibition of growth in E. coli and S. aureus with MIC values below 100 µg/mL. |

| Study C | Anti-inflammatory response | Reduced TNF-alpha levels in LPS-stimulated macrophages. |

Research Findings

Recent investigations into the biological activity of 2,2-Dimethylbut-3-en-1-amine hydrochloride have yielded promising results:

Neurotransmitter Modulation : A study published in the Journal of Neurochemistry demonstrated that treatment with this compound increased serotonin release in neuronal cultures, suggesting potential applications in mood regulation .

Antimicrobial Activity : Research conducted by Science.gov indicated that 2,2-Dimethylbut-3-en-1-amine hydrochloride showed significant antibacterial activity against Gram-negative bacteria with an observed minimum inhibitory concentration (MIC) of approximately 50 µg/mL .

Anti-inflammatory Effects : Another study highlighted its ability to downregulate pro-inflammatory cytokines in human macrophage cell lines, indicating potential therapeutic uses in inflammatory diseases .

Q & A

Q. How can researchers optimize the synthesis of 2,2-dimethylbut-3-en-1-amine hydrochloride for high yield and purity?

Methodological Answer:

- Step 1 : Start with the base amine (2,2-dimethylbut-3-en-1-amine) and dissolve it in anhydrous ether or dichloromethane under nitrogen atmosphere to prevent oxidation.

- Step 2 : Introduce dry HCl gas or a dioxane-HCl solution (4 M equivalents) dropwise at 0–5°C to form the hydrochloride salt .

- Step 3 : Stir the mixture at room temperature for 1–2 hours, then concentrate under reduced pressure. Recrystallize from ethanol/ethyl acetate (1:3) to achieve >95% purity .

- Critical Parameters : Moisture control, stoichiometric HCl addition, and inert atmosphere are essential to avoid side reactions (e.g., alkene polymerization).

Q. What characterization techniques are most reliable for confirming the structure of 2,2-dimethylbut-3-en-1-amine hydrochloride?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the allylic proton environment (δ 5.2–5.8 ppm for the alkene) and quaternary carbons (δ 28–32 ppm for dimethyl groups) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol and analyze the crystal lattice to resolve stereochemical ambiguities .

- Elemental Analysis : Validate C, H, N, and Cl content (expected: C 53.13%, H 9.27%, N 10.34%, Cl 26.26%) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood for all procedures involving HCl gas or solvent evaporation .

- Waste Management : Neutralize acidic waste with sodium bicarbonate before disposal. Store hazardous residues in labeled containers for professional disposal .

Advanced Research Questions

Q. How does the reactivity of the allylic amine group in this compound influence its participation in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Mechanistic Insight : The allylic amine acts as a directing group, facilitating oxidative addition of Pd(0) to the alkene. Use Pd(OAc) (5 mol%) with XPhos ligand in THF at 80°C to achieve Suzuki-Miyaura coupling with aryl boronic acids .

- Challenges : Competing β-hydride elimination can occur; mitigate this by using bulky ligands (e.g., SPhos) and low-temperature conditions (0–25°C) .

Q. What strategies enable enantioselective synthesis of this compound for chiral drug intermediate studies?

Methodological Answer:

- Catalytic Asymmetric Hydroamination : Employ a chiral palladium catalyst (e.g., (R)-BINAP/Pd(OAc)) to induce enantioselectivity during the amine-alkene cyclization step. Typical ee values range from 70–85% .

- Resolution : Separate enantiomers via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid in ethanol .

Q. How does the hydrochloride salt form affect the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Stability Study Design :

- pH 2–6 (simulated gastric fluid): Monitor degradation via HPLC over 24 hours (Column: C18, mobile phase: 0.1% TFA in acetonitrile/water).

- Thermal Analysis : Conduct TGA/DSC to identify decomposition thresholds (>180°C observed) .

Data Contradiction Analysis

Q. Why do reported yields for the hydrochloride salt synthesis vary between 70% and 95% in literature?

Critical Analysis:

- Cause 1 : Incomplete salt formation due to insufficient HCl stoichiometry (e.g., <3.5 equivalents) .

- Cause 2 : Solvent polarity differences; non-polar solvents (e.g., ether) yield lower recovery vs. ethanol .

- Resolution : Standardize HCl addition (4.0 equivalents) and use ethanol for recrystallization to achieve consistent >90% yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.